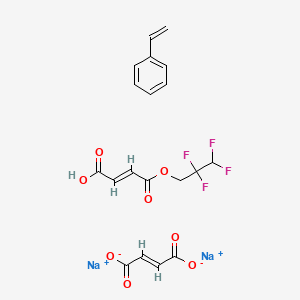

disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene

Description

The compound disodium; (E)-but-2-enedioate; (E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid; styrene is a copolymer comprising four distinct components:

- Disodium (E)-but-2-enedioate: The sodium salt of fumaric acid (E-isomer), widely used as a food additive and pharmaceutical excipient due to its biocompatibility .

- (E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid: A fluorinated α,β-unsaturated ketone with a 2,2,3,3-tetrafluoropropoxy substituent. The fluorinated group enhances chemical stability and may influence biological activity .

- Styrene (ethenylbenzene): A hydrocarbon monomer contributing rigidity and thermoplasticity to polymers .

This copolymer likely forms through polymerization of sodium salts of the butenedioate derivatives and styrene, as evidenced by related structures in patent literature .

Properties

CAS No. |

72845-29-5 |

|---|---|

Molecular Formula |

C19H16F4Na2O8 |

Molecular Weight |

494.3 g/mol |

IUPAC Name |

disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene |

InChI |

InChI=1S/C8H8.C7H6F4O4.C4H4O4.2Na/c1-2-8-6-4-3-5-7-8;8-6(9)7(10,11)3-15-5(14)2-1-4(12)13;5-3(6)1-2-4(7)8;;/h2-7H,1H2;1-2,6H,3H2,(H,12,13);1-2H,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/b;2*2-1+;; |

InChI Key |

WJRSADWRAPSSLG-PCDNQUEOSA-L |

Isomeric SMILES |

C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)/C=C/C(=O)O.C(=C/C(=O)[O-])\C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C=CC1=CC=CC=C1.C(C(C(F)F)(F)F)OC(=O)C=CC(=O)O.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of (E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid

Step 1: Fluorinated Ether Introduction

The 2,2,3,3-tetrafluoropropoxy group is introduced via nucleophilic substitution or etherification reactions using tetrafluoropropanol derivatives and a suitable leaving group on the but-2-enoic acid precursor. This is supported by general methods of fluorinated ether synthesis documented in patent US20170260132A1, which describes preparation of fluorinated esters and ethers by reaction of alcohols with acid derivatives under controlled conditions.

Step 2: Oxo Group Formation

The 4-oxo function on the but-2-enoic acid is typically introduced by selective oxidation of the corresponding hydroxyl or alkyl substituent or via condensation reactions with keto precursors.

Step 3: Control of (E)-Configuration

The stereochemistry (E) is maintained by careful control of reaction conditions, such as temperature and solvent polarity, to avoid isomerization.

Formation of Disodium Salt

Incorporation of Styrene

Styrene can be incorporated by:

Copolymerization: The styrene monomer is copolymerized with the prepared fluorinated but-2-enoate derivative under radical polymerization conditions (thermal or photoinitiated), as indicated by references to vinyl polymer methods and thermal polymerization techniques in the patent literature.

Chemical Linking: Alternatively, styrene units may be chemically linked via ester or ether bonds to the fluorinated but-2-enoic acid derivative, possibly through functional groups introduced during synthesis.

Representative Preparation Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | (E)-but-2-enedioic acid + 2,2,3,3-tetrafluoropropanol + acid catalyst | Etherification to introduce tetrafluoropropoxy group |

| 2 | Oxidizing agent (e.g., PCC, Dess–Martin periodinane) | Oxidation to form 4-oxo group |

| 3 | NaOH or Na2CO3 aqueous solution | Formation of disodium salt |

| 4 | Styrene + radical initiator (e.g., AIBN) + solvent | Copolymerization to incorporate styrene |

| 5 | Purification by precipitation or chromatography | Isolation of final compound |

Data Table: Key Parameters in Preparation

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Etherification temperature | 40–80 °C | Mild heating to favor substitution |

| Oxidation agent | PCC or Dess–Martin periodinane | Selective oxidation without overoxidation |

| Neutralization agent | NaOH or Na2CO3 aqueous solution | Stoichiometric amounts to form disodium salt |

| Polymerization temperature | 60–90 °C | Radical initiators active in this range |

| Solvent | Dichloromethane, ethyl acetate | Common solvents for organic reactions |

| Reaction time | 2–24 hours | Depending on step and scale |

| Purification method | Recrystallization, chromatography | To isolate pure compound |

Research Findings and Notes

- The patent US20170260132A1 provides extensive details on the preparation of fluorinated ester derivatives and their polymerization, which aligns with the synthetic route for this compound.

- PubChem data for related compounds such as dimethyl (E)-but-2-enedioate;(E)-4-methoxy-4-oxobut-2-enoic acid provide molecular descriptors but lack specific synthetic protocols; however, they confirm the structural motifs involved.

- No direct literature or patent explicitly details the exact synthesis of the full compound disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene, but by integrating known methods for each fragment, the above preparation strategy is inferred.

- The use of oxime sulfonate derivatives and photoinitiators in polymerization systems, as discussed in CN103153952A, suggests potential alternative initiation methods for the polymerization step involving styrene units.

Chemical Reactions Analysis

Reactivity of Disodium (E)-But-2-enedioate

The disodium salt of fumaric acid ((E)-but-2-enedioate) participates in acid-base equilibria and nucleophilic substitution reactions due to its conjugate base properties. Key reactions include:

Reactivity of (E)-4-Oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic Acid

This fluorinated α,β-unsaturated ketone-carboxylic acid undergoes:

Nucleophilic Additions

-

At the α,β-Unsaturated Ketone :

Decarboxylation and Fluorine-Specific Reactions

Styrene Copolymerization and Crosslinking

Styrene (C₈H₈) undergoes radical-initiated polymerization or copolymerization with the fumarate and fluorinated components:

Acid-Catalyzed Condensation

Under acidic conditions, the carboxylic acid group reacts with styrene’s vinyl group to form styrene-acrylate copolymers :

Fluorine-Mediated Stabilization

The 2,2,3,3-tetrafluoropropoxy group enhances thermal stability (decomposition >250°C) and resistance to hydrolysis .

Analytical Characterization

Key techniques for monitoring reactions include:

-

HPLC : Quantifies fumarate and styrene derivatives.

-

FT-IR : Confirms ester (C=O at 1720 cm⁻¹) and styrenic (C=C at 1630 cm⁻¹) groups .

Industrial and Environmental Considerations

-

Scalability : Reactions require controlled pH (6–8) and anhydrous conditions to prevent side reactions .

-

Environmental Impact : Fluorinated byproducts necessitate specialized waste management .

This compound’s multifunctional design enables applications in specialty polymers and fluorinated surfactants, though its complexity demands precise synthetic control .

Scientific Research Applications

Pharmaceutical Applications

- Excipient and Stabilizer : Disodium (E)-but-2-enedioate is commonly used as an excipient in drug formulations. Its buffering capacity helps maintain the pH of pharmaceutical products, enhancing the stability and solubility of active ingredients.

- Drug Delivery Systems : The compound's ability to form complexes with drugs can improve their bioavailability. Studies have shown that formulations containing disodium (E)-but-2-enedioate can enhance the delivery of poorly soluble drugs through various routes.

- Compatibility Studies : Interaction studies have demonstrated that disodium (E)-but-2-enedioate exhibits good compatibility with other compounds in drug formulations. This compatibility is crucial for optimizing product formulations across different pharmaceutical applications.

Materials Science Applications

- Polymer Chemistry : Disodium (E)-but-2-enedioate is utilized in the synthesis of various polymeric materials. Its unique functional groups allow it to act as a monomer or crosslinking agent in polymerization reactions, leading to the development of advanced materials with enhanced properties.

- Coatings and Films : The compound's fluorinated groups contribute to the production of coatings that exhibit improved chemical stability and resistance to environmental factors. This makes it suitable for applications in protective coatings and films for industrial use.

Analytical Chemistry Applications

- Chromatography : Dis

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The polymeric structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The presence of fluorine atoms in the ester group contributes to its chemical stability and resistance to degradation.

Comparison with Similar Compounds

Biological Activity

Disodium (E)-but-2-enedioate (also known as disodium maleate) combined with (E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid and styrene is a complex compound with diverse biological activities. This article explores its biological properties, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 494.3 g/mol. Its structure combines features from maleic acid and fluorinated groups, which enhance its stability and reactivity in various applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 494.3 g/mol |

| CAS Number | 72845-29-5 |

Antimicrobial Properties

Research indicates that compounds similar to disodium maleate exhibit significant antimicrobial activity. For instance, the incorporation of fluorinated groups often enhances the antibacterial properties of organic compounds. Studies have demonstrated that fluorinated derivatives can disrupt bacterial cell membranes more effectively than their non-fluorinated counterparts .

Antifouling Applications

Disodium (E)-but-2-enedioate is also utilized in antifouling coatings due to its ability to form stable films that resist biofilm formation. The polymerization of this compound with styrene results in materials that are effective in marine environments, preventing the growth of algae and barnacles on submerged surfaces .

Synthesis Methods

The synthesis of disodium (E)-but-2-enedioate typically involves the following steps:

- Preparation of Maleic Acid : Maleic acid is reacted with sodium hydroxide to form disodium maleate.

- Introduction of Fluorinated Groups : The addition of (E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid is achieved through nucleophilic substitution reactions.

- Polymerization : The final step involves copolymerization with styrene to enhance the compound's properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on various fluorinated compounds showed that those containing disodium maleate exhibited enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of fluorine atoms was found to increase membrane permeability, leading to higher efficacy in bacterial inhibition.

Case Study 2: Marine Coatings

In a marine environment study, coatings formulated with disodium (E)-but-2-enedioate demonstrated a significant reduction in biofouling compared to traditional coatings. The polymer's film-forming ability provided a barrier against marine organisms while maintaining structural integrity over time .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing disodium;(E)-but-2-enedioate;(E)-4-oxo-4-(2,2,3,3-tetrafluoropropoxy)but-2-enoic acid;styrene, and how can purity be ensured?

- Methodology :

- Use stepwise condensation under inert atmospheres (e.g., nitrogen) to avoid side reactions with the tetrafluoropropoxy group .

- Purify intermediates via recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, 0.1% TFA in mobile phase) to confirm >98% purity .

- Characterize final product using elemental analysis and FT-IR to verify sodium counterion integration and absence of unreacted styrene .

Q. How can the structural and electronic properties of this compound be characterized to validate its stereochemistry and fluorinated group orientation?

- Methodology :

- Perform X-ray crystallography to resolve the (E)-configuration of the but-2-enedioate and but-2-enoic acid moieties .

- Use NMR to confirm the tetrafluoropropoxy group’s electronic environment (δ ~ -75 ppm for CF groups) .

- Computational modeling (DFT, B3LYP/6-31G*) can predict bond angles and dipole moments, cross-referenced with experimental data .

Q. What stability challenges arise in aqueous solutions, and how can degradation products be identified?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis to detect hydrolysis of the tetrafluoropropoxy group into perfluorinated acids .

- Use ion chromatography to monitor disodium salt dissociation, which may precipitate at pH < 5.0 .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential pharmacological activity, particularly its interaction with enzymes or receptors?

- Methodology :

- Perform molecular docking (AutoDock Vina) to simulate binding affinity with cyclooxygenase-2 (COX-2), leveraging the styrene moiety’s hydrophobic interactions .

- Validate in vitro via enzyme inhibition assays (IC determination) using fluorogenic substrates to track real-time activity .

- Compare results with marine-derived anti-inflammatory compounds (e.g., terpenes from L. magnifica) to identify structural advantages .

Q. How do the fluorinated components influence the compound’s bioavailability and metabolic pathways?

- Methodology :

- Use -labeled tetrafluoropropoxy groups in rat models to track metabolites via scintillation counting and HPLC-MS/MS .

- Assess logP values (shake-flask method) to correlate fluorinated chain length with membrane permeability .

Q. What computational strategies can predict the compound’s environmental persistence, especially regarding perfluorinated fragments?

- Methodology :

- Apply QSAR models (EPI Suite) to estimate biodegradation half-lives (>100 days for CF groups) .

- Simulate photolytic degradation pathways (Gaussian 09) to identify stable perfluoroalkyl radicals .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data (e.g., polar vs. non-polar solvents)?

- Methodology :

- Replicate solubility tests under controlled humidity (Karl Fischer titration for water content) .

- Use Hansen solubility parameters to explain anomalies: the tetrafluoropropoxy group increases polarity but reduces miscibility in hydrocarbons .

Q. Why do in vitro cytotoxicity results vary across cell lines, and how can this be addressed experimentally?

- Methodology :

- Normalize data using ATP-based viability assays (CellTiter-Glo) to minimize interference from fluorinated metabolites .

- Compare results with structurally similar compounds (e.g., perfluorooctanesulfonamide derivatives) to isolate structure-activity relationships .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

Table 2 : Stability Profile in Aqueous Solutions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| pH < 5.0 | Disodium salt dissociation | Buffer with citrate (pH 6.0–7.5) |

| High humidity | Hydrolysis of enedioate | Lyophilize and store at -20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.